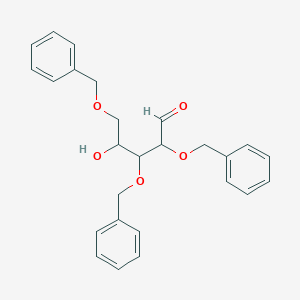

4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCNSIRQCBFBHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310414 | |

| Record name | 4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77870-89-4 | |

| Record name | NSC226910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del 4-Hidroxi-2,3,5-tris(fenilmetoxi)pentanal generalmente implica la protección de los grupos hidroxilo, seguida de desprotección selectiva y funcionalización. Un método común consiste en el uso de cloruro de bencilo para proteger los grupos hidroxilo, seguido de una desprotección selectiva mediante hidrogenación . Las condiciones de reacción a menudo incluyen el uso de disolventes como el diclorometano y catalizadores como el paladio sobre carbón.

Métodos de Producción Industrial

La producción industrial del 4-Hidroxi-2,3,5-tris(fenilmetoxi)pentanal puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la síntesis automatizada pueden mejorar la eficiencia y el rendimiento del compuesto. Las condiciones de reacción se optimizan para garantizar una alta pureza y la mínima formación de subproductos.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 4-Hidroxi-2,3,5-tris(fenilmetoxi)pentanal experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.

Reducción: El grupo carbonilo puede reducirse para formar un alcohol.

Sustitución: Los grupos fenilmetoxi pueden sustituirse por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Reactivos como el hidruro de sodio o el terc-butóxido de potasio en disolventes apróticos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen cetonas, alcoholes y derivados sustituidos del compuesto original.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antioxidant Activity

Research indicates that compounds similar to 4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal exhibit antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. A study demonstrated that phenolic compounds can scavenge free radicals effectively, suggesting potential therapeutic applications for related structures .

2. Enzyme Inhibition

The compound may also serve as an inhibitor for various enzymes involved in metabolic processes. For instance, studies on structurally similar compounds have shown promising results in inhibiting enzymes like tyrosinase and elastase, which are implicated in skin aging and pigmentation disorders .

Materials Science

1. Polymer Additives

In materials science, 4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal can be utilized as an additive to enhance the stability of polymers against thermal degradation and UV radiation. The incorporation of such phenolic compounds into polymer matrices has been linked to improved mechanical properties and longevity of materials exposed to environmental stressors .

2. Coatings and Films

The compound's properties make it suitable for use in coatings that require protective layers against oxidation and environmental degradation. The development of coatings incorporating this compound could lead to innovations in packaging materials that extend shelf life and maintain product integrity.

Case Studies

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal evaluated the antioxidant efficacy of phenolic compounds similar to 4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal. The results indicated significant radical scavenging activity, with implications for developing new antioxidant therapies in clinical settings .

Case Study 2: Polymer Stabilization

Research conducted on polymer composites revealed that the addition of phenolic compounds improved thermal stability and reduced degradation rates under UV exposure. This study highlights the potential for using 4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal as a stabilizing agent in commercial polymer products .

Mecanismo De Acción

El mecanismo de acción del 4-Hidroxi-2,3,5-tris(fenilmetoxi)pentanal implica su interacción con objetivos moleculares y vías específicas. El grupo hidroxilo puede formar puentes de hidrógeno con enzimas o receptores, influyendo en su actividad. Los grupos fenilmetoxi pueden mejorar la lipofilia del compuesto, lo que le permite interactuar con las membranas lipídicas y los objetivos intracelulares .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s reactivity and stability can be contextualized against simpler aldehydes (e.g., pentanal) and substituted derivatives. Key comparisons are outlined below:

Structural and Functional Group Comparisons

Oxidative Behavior in Lipid Systems

- Pentanal : In mayonnaise models, pentanal is a primary marker of n-3 PUFA oxidation. Extracts like SCCO2E (supercritical CO₂-extracted seaweed) increased pentanal levels by 5–6×, suggesting prooxidant activity due to preformed oxidation products or high-pressure extraction-induced degradation .

- 1-Penten-3-ol : Unlike pentanal, this alcohol exhibited antioxidant trends in the same system, with all seaweed extracts suppressing its formation after 14 days. This divergence highlights the role of functional groups (aldehyde vs. alcohol) in oxidation pathways .

- 4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal : While untested, its multiple phenylmethoxy groups may enhance radical scavenging (antioxidant) via electron donation. However, steric bulk could limit accessibility to reactive species, and the aldehyde group might promote prooxidant effects under specific conditions, akin to SCCO2E’s behavior .

Stability and Reactivity

- Thermal Stability : Phenylmethoxy groups generally improve thermal stability compared to unsubstituted aldehydes. For example, tris(phenylmethoxy) derivatives in polymers resist degradation up to 200°C, whereas pentanal volatilizes at room temperature.

- Solubility : The compound’s lipophilicity (due to phenyl groups) may limit its efficacy in aqueous systems but enhance compatibility with lipid-rich matrices like emulsions.

Hypothetical Mechanisms

- Antioxidant Pathway : The hydroxyl and phenylmethoxy groups could donate hydrogen atoms to terminate lipid radical chains.

- Prooxidant Pathway : The aldehyde group might chelate metal ions (e.g., Fe²⁺), accelerating hydroperoxide decomposition into radicals. This dual behavior aligns with observations in SCCO2E, where extracts increased pentanal (prooxidant) but suppressed 1-penten-3-ol (antioxidant) .

Actividad Biológica

2,3,5-Tri-O-benzyl-D-arabinofuranose plays a crucial role in biochemical reactions, particularly in the synthesis of phosphono analogs of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose. This compound exerts profound effects on cellular processes, influencing cell signaling pathways by modulating the activity of glycosylated proteins involved in signal transduction. Additionally, it can alter gene expression by affecting the glycosylation status of transcription factors, thereby impacting cellular metabolism and function.

At the molecular level, 2,3,5-Tri-O-benzyl-D-arabinofuranose acts as a competitive inhibitor for certain glycosyltransferases, modulating the glycosylation of target proteins. This inhibitory action has potential implications for various biological processes and could be exploited for therapeutic purposes.

Metabolic Pathways and Subcellular Localization

The compound is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which facilitate the addition and removal of glycosyl groups from biomolecules.

The subcellular localization of 2,3,5-Tri-O-benzyl-D-arabinofuranose is critical for its activity and function. It is primarily localized to the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. This localization allows the compound to exert its effects on protein glycosylation and cellular signaling pathways.

Dosage Effects and Temporal Dynamics

Research on the effects of 2,3,5-Tri-O-benzyl-D-arabinofuranose at different dosages in animal models has revealed interesting patterns:

| Dosage Level | Observed Effects |

|---|---|

| Low | Enhanced cellular function, promoted tissue regeneration |

| High | Toxic effects, including cytotoxicity and apoptosis |

These findings suggest a dose-dependent biological activity, with potential therapeutic applications at lower doses and cytotoxic effects at higher concentrations.

In laboratory settings, the compound has been studied over various time frames. It demonstrates relative stability under standard storage conditions (2-8°C) and maintains its activity over extended periods.

Stereochemistry and Reactivity

The stereochemistry of 2,3,5-Tri-O-benzyl-D-arabinofuranose plays a crucial role in its reactivity and biological activity. In the presence of specific titanium catalysts, 1-O-trimethylsilyl-2,3,5-tri-O-benzyl-D-arabinofuranose reacts with trimethylsilyl ethers to form 1,2-cis-arabinofuranosides with high stereoselectivity. This stereospecific reactivity is essential for synthesizing biologically relevant molecules, as different stereoisomers can exhibit distinct biological activities.

Applications in Drug Development

Beyond its role in nucleoside synthesis, 2,3,5-Tri-O-benzyl-D-arabinofuranose serves as a starting point for synthesizing other valuable compounds. For instance, it can be used to produce (2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol, a compound with potential applications in medicinal chemistry. This versatility in synthetic applications underscores the compound's importance in drug development and pharmaceutical research.

Case Study: Synthesis of Phosphono Analogs

A notable application of 2,3,5-Tri-O-benzyl-D-arabinofuranose is its role in the synthesis of phosphono analogs of N-acetyl-α-D-mannosamine 1-phosphate. This process demonstrates the compound's utility in creating complex carbohydrate structures with potential biological significance. The synthesis involves:

- Benzylation of D-arabinofuranose

- Reaction with specific catalysts

- Formation of phosphono analogs

This synthetic pathway illustrates how the unique structural features of 2,3,5-Tri-O-benzyl-D-arabinofuranose can be leveraged to create biologically active molecules.

Q & A

Q. What are the recommended synthetic strategies for 4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal, considering steric hindrance from multiple phenylmethoxy groups?

Methodological Answer: The synthesis of polyether-substituted aldehydes like 4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal requires careful planning to avoid steric interference. Key steps include:

- Protecting Group Strategy : Use benzyl (Bn) groups for hydroxyl protection during intermediate steps, as phenylmethoxy groups are stable under acidic/basic conditions .

- Stepwise Functionalization : Sequential etherification of hydroxyl groups using benzyl bromide or chloride under alkaline conditions (e.g., NaH/DMF) .

- Final Oxidation : Convert the primary alcohol to the aldehyde using mild oxidizing agents like Dess-Martin periodinane to prevent over-oxidation .

Critical Note : Monitor reaction progress via TLC or HPLC, as bulky substituents may slow kinetics.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group .

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor aldehyde-to-acid conversion via FTIR (loss of C=O stretch at ~1720 cm⁻¹) .

- Light Sensitivity : Test photostability under UV/visible light; phenylmethoxy groups may undergo cleavage under prolonged exposure .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in nucleophilic addition reactions be resolved?

Methodological Answer: Contradictions often arise from solvent polarity or steric effects. To address this:

- Solvent Screening : Compare reactivity in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., toluene). Polar solvents may enhance nucleophile accessibility despite steric hindrance .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with varying nucleophiles (e.g., Grignard reagents vs. cyanide ions) .

- Computational Modeling : Perform DFT calculations to map steric/electronic effects of phenylmethoxy groups on transition-state energies .

Q. What advanced techniques are suitable for studying its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins (e.g., oxidoreductases) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding events .

- Molecular Dynamics Simulations : Model interactions with lipid bilayers or active sites to predict bioavailability .

Q. How can researchers mitigate challenges in detecting trace degradation products during long-term stability studies?

Methodological Answer:

- GC-MS with Derivatization : Convert aldehydes to stable hydrazones or oximes for enhanced volatility and detection .

- LC-MS/MS in MRM Mode : Target specific degradation markers (e.g., 4-oxo derivatives) with collision-induced dissociation .

- Stability-Indicating Methods : Validate HPLC conditions to separate degradation peaks (e.g., oxidized acids) from the parent compound .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

Methodological Answer:

- PPE : Use OV/AG/P99 respirators (US) or ABEK-P2 (EU) filters for aerosol protection; nitrile gloves and lab coats .

- Environmental Controls : Use fume hoods with ≥0.5 m/s face velocity to prevent inhalation exposure .

- Waste Disposal : Neutralize aldehydes with bisulfite solution before disposal to prevent environmental release .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectral data be investigated?

Methodological Answer:

- Reproduce Synthesis : Verify starting material purity and reaction conditions (e.g., anhydrous vs. moist environments) .

- Polymorphism Screening : Use DSC/XRD to detect crystalline vs. amorphous forms affecting physical properties .

- Inter-Laboratory Validation : Cross-check NMR data (e.g., using deuterated solvents from the same batch) to rule out solvent artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.